Fructosyl-lysine dihydrochloride

Description

Introduction to Glycation Chemistry and Fructosyl-Lysine

Glycation refers to the non-enzymatic modification of proteins by reducing sugars, a process initiated by the Maillard reaction. Fructosyl-lysine (C₁₂H₂₄N₂O₇·2HCl), the Amadori product derived from glucose and lysine, exemplifies this phenomenon. Its formation begins with the condensation of glucose’s carbonyl group with lysine’s ε-amino group, producing a Schiff base that undergoes intramolecular rearrangement to yield the more stable fructosyl-lysine. This reaction occurs ubiquitously in biological systems, food matrices, and pharmaceutical formulations, with implications for both health and industrial applications.

Historical Evolution of Maillard Reaction Research

The Maillard reaction was first described in 1912 by Louis-Camille Maillard, who observed browning in mixtures of amino acids and sugars under mild heating. His seminal work, though concise (spanning 77 lines), proposed that this reaction had broad implications for biology and medicine. Maillard hypothesized that the interaction between sugars and amino acids could explain pathological processes in diabetes and aging—a prescient notion validated by modern glycation research.

In 1953, Hodge formalized the reaction’s mechanism, dividing it into three stages:

- Initial condensation : Formation of Schiff bases and N-glycosylamines.

- Rearrangement : Conversion to Amadori products (e.g., fructosyl-lysine).

- Advanced glycation : Oxidation and polymerization into AGEs.

Hodge’s framework remains foundational, though contemporary studies have revealed additional pathways, such as:

- Strecker degradation : Production of reactive carbonyls from amino acids.

- Crosslinking : AGE-mediated protein aggregation.

Recent advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have resolved the kinetic and thermodynamic parameters of fructosyl-lysine formation. For example, in vitro studies show that the reaction proceeds optimally at pH 7.4 and 37°C, mimicking physiological conditions.

Role of Amadori Products in Non-Enzymatic Protein Modification

Amadori products like fructosyl-lysine are not mere intermediates but active participants in cellular signaling and pathology. Their dual role—as biomarkers and pathogenic agents—stems from their chemical reactivity and persistence in tissues.

Structural and Functional Properties

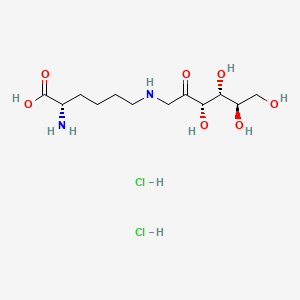

Fructosyl-lysine’s structure (Figure 1) features a fructose moiety linked to lysine via a ketoamine bond. Key properties include:

This compound’s stability allows it to accumulate in long-lived proteins (e.g., collagen), where it disrupts structural integrity and promotes crosslinking.

Pathological Implications

Fructosyl-lysine’s role in disease is twofold:

- Direct effects : Altering protein function by modifying active sites (e.g., enzymatic inhibition).

- Indirect effects : Serving as a precursor to AGEs like carboxymethyllysine (CML), which activate pro-inflammatory receptors (RAGE).

In diabetes, hyperglycemia accelerates fructosyl-lysine formation, correlating with complications such as retinopathy and nephropathy. For instance, HbA1c—a clinical marker of glycemic control—is itself an Amadori product of hemoglobin glycation.

Analytical Challenges and Solutions

Detecting and quantifying fructosyl-lysine requires specialized methods due to its low abundance and similarity to other glycation products. Modern approaches include:

For example, stable isotope tagging with ¹²C/¹³C glucose enables precise quantification in complex matrices like blood plasma.

Properties

IUPAC Name |

(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O7.2ClH/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15;;/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21);2*1H/t7-,9+,10+,11+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMWZZYDQZCJMX-YXZYLYLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Fmoc-Lys(Glc,Boc)-OH Building Blocks

The solid-phase synthesis approach employs N-α-Fmoc- and N-ε-Boc-protected lysine derivatives for site-specific incorporation into peptides. Starting with unprotected d-fructose and Fmoc-l-lysine hydrochloride, the reaction proceeds in a pyridine/glacial acetic acid mixture under nitrogen atmosphere. Zinc powder facilitates the condensation, yielding a mixture of glucosyl- and mannosyl-lysine epimers (Fmoc-l-Lys(Glc/Man)-OH) after 48 hours.

Key Reaction Parameters:

-

Reactants : Fmoc-l-lysine·HCl (3.77 mmol), d-fructose (1.2 eq), zinc powder (1.1 eq).

-

Solvent : Pyridine/glacial acetic acid (1:1 v/v).

-

Conditions : Room temperature, nitrogen atmosphere, 48-hour reaction.

Post-synthesis, reversed-phase HPLC purification isolates the glucosyl-epimer (Fmoc-Lys(Glc)-OH) with 98% purity, albeit at a low yield (3%) due to caramelization and decomposition.

Challenges in Epimerization and Byproduct Formation

Acidic treatment of resin-bound peptides generates a major byproduct from incomplete Boc-deprotection, necessitating rigorous chromatographic separation. Epimeric purity is achievable only through selective elution during HPLC, highlighting the method’s sensitivity to reaction conditions.

Autoclave-Browned Medium for Amadori Compound Formation

Induction via Glucose-Lysine Maillard Reaction

A novel method utilizes autoclave sterilization to promote the Maillard reaction between glucose and L-lysine. Heating at 110°C under pressure (1470 mbar) generates fructosyl-lysine alongside other Amadori compounds. This approach mimics natural glycation processes and is scalable for industrial applications.

Optimization of Reaction Conditions:

-

Temperature : 110°C.

-

Pressure : 1470 mbar.

-

Duration : 20 hours.

-

Reactants : Glucose (10–100 parts), L-lysine (1–10 parts) in aqueous solution.

The resulting mixture contains fructosyl-lysine, confirmed via tandem mass spectrometry and NMR spectroscopy.

Limitations in Yield and Specificity

While this method avoids complex purification steps, it produces heterogeneous Maillard reaction products, necessitating advanced analytical techniques (e.g., stable isotope dilution assays) for quantification.

Reflux-Based Synthesis in Alcoholic Solvents

Patent Methodology for High-Purity Fructosyl-Lysine

A patented procedure involves refluxing lysine derivatives (e.g., Cbz-lysine) with D-glucose in alcoholic solvents (e.g., methanol, ethanol). The reaction proceeds at 40–90°C for 2–10 hours, followed by solvent removal and purification via silica gel chromatography.

Stepwise Protocol:

-

Reflux : Cbz-lysine (1–10 parts), D-glucose (10–100 parts) in 80–800 parts ethanol.

-

Solvent Removal : Rotary evaporation under reduced pressure.

-

Purification : Column chromatography (silica gel, ethyl acetate/methanol eluent).

-

Hydrochloride Formation : Treatment with HCl gas in ethyl acetate.

This method achieves 45–46% yield with 98% purity, making it superior to traditional thermal glucation approaches.

Comparative Analysis of Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 70 | 45.3 | 98 |

| Ethanol | 80 | 46.1 | 98 |

| Isopropanol | 90 | 42.5 | 97 |

Ethanol emerges as the optimal solvent due to its balance of polarity and boiling point.

Analytical Validation and Characterization

Quantification via Stable Isotope Dilution Assay

Post-synthesis analysis employs deuterated internal standards (d4-Lys, d2-CML, d4-CEL) for precise quantification. Hydrolysis in 6 N HCl (110°C, 20 hours) releases fructosyl-lysine, which is then purified using Oasis HLB cartridges and analyzed via LC-MS/MS.

Chemical Reactions Analysis

Types of Reactions: Fructoselysine (dihydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form advanced glycation end products (AGEs), which are implicated in aging and various diseases.

Hydrolysis: Acid-catalyzed hydrolysis of fructoselysine (dihydrochloride) results in the formation of furosine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Hydrolysis: Acidic conditions, such as hydrochloric acid, are used to catalyze the hydrolysis reaction.

Major Products:

Oxidation: Advanced glycation end products (AGEs).

Hydrolysis: Furosine.

Scientific Research Applications

Biochemical Applications

Fructosyl-lysine as a Building Block in Peptide Synthesis

Fructosyl-lysine has been utilized as a building block in solid-phase peptide synthesis. A study demonstrated its successful incorporation into peptides, specifically targeting glycation sites in proteins such as human serum albumin. The synthesis involved a two-step process starting from unprotected d-fructose and Fmoc-l-lysine hydrochloride, yielding high-purity peptides confirmed by mass spectrometry and NMR spectroscopy .

| Application | Details |

|---|---|

| Peptide Synthesis | Used to create peptides with specific glycation sites |

| Confirmation Techniques | Mass spectrometry and NMR spectroscopy |

Nutritional Research

Metabolic Pathways and Effects on Bacterial Growth

Research indicates that fructosyl-lysine dihydrochloride can be metabolized by bacterial extracts, where it catalyzes the ATP-dependent conversion to anionic products, suggesting a potential role in microbial metabolism. In E. coli studies, fructosyl-lysine supported bacterial growth at one-third the rate of glucose, highlighting its utility as an alternative carbon source .

| Study Focus | Findings |

|---|---|

| Bacterial Metabolism | Fructosyl-lysine converted to glucose 6-phosphate |

| Growth Rate Comparison | Supported E. coli growth at reduced rates compared to glucose |

Medical Research

Role in Diabetes Research

Fructosyl-lysine has been studied for its implications in diabetes, particularly regarding advanced glycation end-products (AGEs). Elevated levels of fructosyl-lysine and related compounds have been observed in diabetic models, linking them to complications such as nephropathy and retinopathy. This underscores the importance of fructosyl-lysine as a biomarker for monitoring diabetic conditions .

| Research Area | Implications |

|---|---|

| Diabetes Complications | Increased levels associated with kidney and eye damage |

| Biomarker Potential | Useful for monitoring glycation levels in diabetic patients |

Food Science

Impact on Food Quality and Safety

In food science, fructosyl-lysine is relevant due to its formation during food processing, particularly in products containing reducing sugars and amino acids. Understanding its formation can help improve food quality control measures and assess the safety of processed foods .

| Application | Details |

|---|---|

| Food Quality Control | Monitoring levels during processing |

| Safety Assessment | Evaluating potential health impacts of AGEs formed during cooking |

Case Studies

- Solid-phase Peptide Synthesis

- Diabetes Biomarker Study

Mechanism of Action

Fructoselysine (dihydrochloride) exerts its effects through the Maillard reaction, where it forms cross-links with proteins, leading to the formation of advanced glycation end products. These products can alter the structure and function of proteins, contributing to various pathological conditions. The molecular targets include lysine residues on proteins, and the pathways involved are related to oxidative stress and inflammation .

Comparison with Similar Compounds

Lysine Monohydrochloride

- Molecular Formula: C₆H₁₄N₂O₂·HCl (L-lysine monohydrochloride) .

- Molecular Weight : 182.65 g/mol .

- Key Differences: Contains one HCl molecule vs. two in fructosyl-lysine dihydrochloride. Theoretical lysine content: 80% in L-lysine monohydrochloride , whereas this compound contains a modified lysine residue bonded to a fructose moiety.

- Applications : Primarily used as a nutritional supplement in animal feed , contrasting with this compound’s role in diabetes research .

D-Lysine Monohydrochloride

Trientine Dihydrochloride

Other Dihydrochloride Compounds

- Examples: 2,2’-azobis(2-methylpropionamidine) dihydrochloride (CAS No. 2997-92-4) .

- Applications : Used as water-soluble initiators in polymerization reactions , highlighting the broad utility of dihydrochlorides beyond biomedicine.

Functional and Application-Based Comparisons

Biochemical Roles

Solubility and Stability

- Dihydrochloride salts (e.g., this compound) generally exhibit higher water solubility than monohydrochlorides due to the presence of two HCl molecules .

- Stability: this compound is sensitive to hydrolysis under acidic conditions, whereas lysine monohydrochloride is stable in feed formulations .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Key Functional Differences

| Property | This compound | Lysine Monohydrochloride |

|---|---|---|

| Glycation Activity | High (forms AGEs) | None |

| Nutritional Value | Non-nutritive | High (80% lysine) |

| Solubility in Water | High | Moderate |

Research Findings and Clinical Relevance

- This compound is critical in studying diabetic nephropathy, where its levels correlate with disease progression .

- Lysine monohydrochloride has been extensively validated in animal nutrition studies, improving growth rates in poultry and swine .

- Trientine dihydrochloride ’s efficacy in reducing copper toxicity underscores the therapeutic versatility of dihydrochloride salts .

Biological Activity

Fructosyl-lysine (dihydrochloride), a product of the Maillard reaction between glucose and lysine, is an Amadori compound that has garnered attention for its biological activities and potential health implications. This article aims to explore the biological activity of fructosyl-lysine, focusing on its metabolic effects, interactions with cellular mechanisms, and implications in health and disease.

Overview of Fructosyl-lysine

Fructosyl-lysine is formed through the non-enzymatic glycation of lysine by reducing sugars such as glucose. This compound is significant in the study of advanced glycation end-products (AGEs), which are implicated in various pathological conditions, including diabetes and cardiovascular diseases. The dihydrochloride form enhances its solubility and bioavailability, making it a subject of interest in both food science and medical research.

Metabolic Pathways

Research indicates that fructosyl-lysine can influence metabolic pathways significantly:

- ATP-dependent Conversion : In bacterial extracts, fructosyl-lysine dihydrochloride catalyzes the ATP-dependent conversion of [^14C]fructoselysine to anionic products, suggesting a potential kinase activity .

- Growth Effects on E. coli : At concentrations of 25 mM, fructosyl-lysine supports E. coli growth at about one-third the rate observed with glucose as a carbon source, indicating its utility as an alternative energy source under specific conditions .

Cellular Interactions

Fructosyl-lysine interacts with various cellular mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar to lysine hydrochloride, fructosyl-lysine may promote ROS production under certain conditions, which can enhance bacterial killing when combined with β-lactam antibiotics . This suggests a role in modulating oxidative stress responses.

Glycation Effects

Fructosyl-lysine is recognized as a significant glycation product that can alter protein structure and function:

- Protein Modification : It has been shown that fructosyl-lysine modifies proteins such as albumin and lysozyme, affecting their structural integrity and enzymatic activities . This modification can lead to increased fluorescence intensity in glycated samples, indicating structural changes due to glycation .

Implications in Health

The biological activity of fructosyl-lysine has several health implications:

- Diabetes : Elevated levels of fructosyl-lysine have been observed in diabetic models, particularly in glomeruli and plasma proteins, suggesting its potential role as a biomarker for glycemic control .

- Kidney Protection : Studies indicate that lysine treatment (which includes fructosyl-lysine) can reduce kidney damage induced by high salt intake in hypertensive rats, potentially through mechanisms involving reduced albumin casts in renal tubules .

- Cancer Research : Recent studies have explored the effects of fructosyl-lysine on colon cancer cells, indicating that it may not activate pro-inflammatory pathways like NFκB but could influence other cellular stress responses .

Case Study 1: Renal Protection in Hypertensive Rats

In a study involving hypertensive rats treated with lysine, it was found that administration led to increased clearance of labeled lysine and reduced albumin casts in kidneys. This suggests that lysine (and by extension fructosyl-lysine) may enhance renal function under stress conditions .

Case Study 2: Glycation Impact on Salivary Proteins

In vitro studies on salivary proteins exposed to fructose and methylglyoxal showed structural changes due to glycation. The presence of fructosyl-lysine was linked to alterations in protein profiles and enzymatic activities, highlighting its relevance in oral health and disease management .

Q & A

Q. How is fructosyl-lysine dihydrochloride synthesized in laboratory settings, and what methodological considerations are critical for purity?

this compound is synthesized via the Maillard reaction, involving the non-enzymatic glycation of lysine with glucose under controlled heat and pH conditions. The dihydrochloride form arises from the reaction of the glycated product with two equivalents of hydrochloric acid. Key methodological considerations include:

- Reaction optimization : Temperature (typically 50–100°C) and pH (neutral to slightly alkaline) must be tightly controlled to minimize side products like advanced glycation end-products (AGEs) .

- Purification : Chromatographic techniques (e.g., HPLC) or recrystallization are used to isolate the compound. Confirming the dihydrochloride form requires elemental analysis or mass spectrometry to verify the 2:1 chloride-to-base ratio .

Q. What analytical techniques are recommended for detecting and quantifying this compound in biological matrices?

- HPLC with fluorescence/UV detection : Pre-column derivatization with dansyl chloride enhances sensitivity for glycated amines. Mobile phases often include ion-pairing agents (e.g., ammonium acetate) to resolve polar compounds .

- Mass spectrometry (LC-MS/MS) : Provides high specificity for distinguishing this compound from structurally similar glycation adducts. Stable isotope-labeled internal standards (e.g., deuterated lysine derivatives) improve quantification accuracy .

Q. How does the dihydrochloride form influence the compound’s stability compared to its hydrochloride counterpart?

The dihydrochloride form enhances stability in aqueous solutions by reducing hygroscopicity. Methodologically, stability studies should assess:

- pH-dependent degradation : Monitor hydrolysis rates under physiological (pH 7.4) and acidic (pH 2.0, simulating gastric conditions) environments using accelerated stability protocols .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds, critical for storage recommendations (e.g., −20°C in desiccated form) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s role in metabolic pathways?

Discrepancies often arise from model systems (e.g., in vitro vs. in vivo) or analytical variability. Strategies include:

- Cross-validation : Compare results across multiple detection platforms (e.g., ELISA vs. LC-MS/MS) to rule out assay-specific artifacts .

- Pathway mapping : Use isotopic tracing (e.g., ¹³C-glucose) to track fructosyl-lysine formation and degradation in real-time metabolomic studies .

Q. What experimental designs are optimal for studying the compound’s interaction with lysine-specific demethylases (LSDs) or other epigenetic regulators?

- Enzyme inhibition assays : Use recombinant LSD1 (or related enzymes) with fluorogenic substrates (e.g., methylated histone H3 peptides). Include controls for dihydrochloride-specific effects (e.g., pH adjustments due to HCl content) .

- Cellular models : CRISPR-edited cell lines (e.g., LSD1 knockouts) can isolate fructosyl-lysine’s epigenetic impacts from endogenous LSD activity. Ensure culture media are free of competing glycation agents .

Q. How should researchers address variability in this compound’s bioactivity across different cell or tissue models?

- Dose-response profiling : Use gradient concentrations (1–100 µM) to identify cell-type-specific thresholds. Account for dihydrochloride’s solubility limits by verifying stock solution stability via dynamic light scattering (DLS) .

- Microenvironment modulation : Test activity under varying oxygen tensions (e.g., hypoxia chambers) or extracellular matrix compositions to mimic in vivo conditions .

Q. What methodologies resolve contradictions in the compound’s stability under long-term storage conditions?

- Forced degradation studies : Expose the compound to light, heat, and humidity while monitoring degradation products via LC-MS. Correlate findings with storage recommendations (e.g., inert gas packaging) .

- Inter-laboratory validation : Collaborate with multiple labs to standardize protocols and identify environmental variables (e.g., humidity during weighing) that impact reproducibility .

Methodological Best Practices

- Quality control : Always include Certificate of Analysis (COA) parameters (e.g., >98% purity by HPLC) and validate batches using orthogonal techniques (e.g., NMR for structural confirmation) .

- Safety protocols : Follow OSHA guidelines for handling dihydrochloride salts, including PPE (gloves, goggles) and fume hood use to mitigate HCl vapor exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.